N-(2-chlorobenzyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide
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Overview
Description
N-(2-chlorobenzyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a fluoro substituent, and a furan-2-ylmethyl group attached to a benzamide core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. This intermediate is then reacted with 2-chlorobenzylamine to yield N-(2-chlorobenzyl)-2-fluorobenzamide.
Introduction of the Furan-2-ylmethyl Group: The final step involves the alkylation of the benzamide core with furan-2-ylmethyl chloride in the presence of a base such as potassium carbonate to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(2-chlorobenzyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide has found applications in several scientific research areas:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-N-(2-furylmethyl)methanesulfonamide
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
N-(2-chlorobenzyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide is unique due to the presence of both a fluoro and a furan-2-ylmethyl group, which imparts distinct chemical properties and potential biological activities. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological effects.
Properties
Molecular Formula |
C19H15ClFNO2 |
---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-fluoro-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H15ClFNO2/c20-17-9-3-1-6-14(17)12-22(13-15-7-5-11-24-15)19(23)16-8-2-4-10-18(16)21/h1-11H,12-13H2 |
InChI Key |
QREKZVAUNBYHKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3F)Cl |
Origin of Product |
United States |
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